molecular formula C16H19ClN4O B6448913 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine CAS No. 2549028-33-1

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine

Cat. No.: B6448913
CAS No.: 2549028-33-1
M. Wt: 318.80 g/mol
InChI Key: XXAFENUANUDYAE-UHFFFAOYSA-N
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a piperidin-1-yl group at position 2. The piperidine moiety is further functionalized with a [(3-chloropyridin-4-yl)oxy]methyl group. The 3-chloropyridinyl group may enhance binding affinity through halogen bonding, while the piperidine scaffold contributes conformational flexibility .

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-2-7-19-16(20-12)21-8-4-13(5-9-21)11-22-15-3-6-18-10-14(15)17/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAFENUANUDYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-4-Methylpyrimidine

2-Chloro-4-methylpyrimidine serves as the electrophilic pyrimidine core. A modified Suzuki-Miyaura coupling protocol is employed (Scheme 1):

Scheme 1 : Synthesis of 2-Chloro-4-methylpyrimidine

  • Starting material : 2,4-Dichloropyrimidine reacts with methylboronic acid under palladium catalysis.

  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), Na₂CO₃ (2 M aqueous), 1,4-dioxane, reflux (100°C, 16 h).

  • Yield : 73% after column chromatography (petroleum ether/EtOAc).

Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.35 (d, J = 5.1 Hz, 1H), 6.70 (d, J = 5.1 Hz, 1H), 2.50 (s, 3H).

  • LC-MS : m/z = 143.1 [M+H]⁺.

Synthesis of 4-(Hydroxymethyl)Piperidine

The piperidine fragment is prepared via reductive amination (Scheme 2):

Scheme 2 : Functionalization of Piperidine

  • Starting material : Piperidin-4-one is subjected to reductive amination with ammonium formate and formic acid.

  • Protection : Boc protection using di-tert-butyl dicarbonate in THF.

  • Reduction : NaBH₄ reduces the ketone to a hydroxymethyl group.

  • Deprotection : TFA in DCM removes the Boc group.

Characterization :

  • ¹³C NMR (125 MHz, CDCl₃): δ 72.8 (CH₂OH), 48.5 (piperidine C-1), 32.1 (piperidine C-4).

Preparation of 3-Chloro-4-Hydroxypyridine

The chloropyridinyl moiety is synthesized via directed ortho-lithiation (Scheme 3):

Scheme 3 : Chlorination of Pyridine Derivatives

  • Starting material : 4-Hydroxypyridine undergoes chlorination using PCl₅ in POCl₃ (80°C, 4 h).

  • Workup : Quenching with ice-water, extraction with EtOAc, and silica gel purification.

  • Yield : 68% as a white solid.

Characterization :

  • Melting point : 89–91°C.

  • IR (KBr): ν = 3250 (O-H), 1580 (C=C), 750 (C-Cl) cm⁻¹.

Assembly of the Target Compound

Formation of the (3-Chloropyridin-4-yl)Oxymethyl Side Chain

The side chain is constructed via a Mitsunobu reaction (Scheme 4):

Scheme 4 : Etherification of 4-(Hydroxymethyl)Piperidine

  • Reagents : 3-Chloro-4-hydroxypyridine, DIAD, PPh₃, THF (0°C to rt, 12 h).

  • Mechanism : The reaction proceeds through an oxonium intermediate, enabling efficient ether bond formation.

  • Yield : 85% after silica gel chromatography (hexane/EtOAc 3:1).

Characterization :

  • HRMS : m/z = 257.0743 [M+H]⁺ (calc. 257.0748 for C₁₁H₁₄ClN₂O₂).

Coupling of the Piperidine Side Chain to the Pyrimidine Core

The final step involves nucleophilic aromatic substitution (Scheme 5):

Scheme 5 : Displacement of Chlorine on Pyrimidine

  • Conditions : 2-Chloro-4-methylpyrimidine, piperidine derivative, K₂CO₃, DMF (120°C, 24 h).

  • Workup : Dilution with H₂O, extraction with EtOAc, and recrystallization from MeOH.

  • Yield : 62% as a pale-yellow crystalline solid.

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine H-6), 7.98 (d, J = 5.6 Hz, 1H, pyridine H-5), 4.20 (s, 2H, OCH₂), 3.80–3.60 (m, 4H, piperidine H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 167.2 (C=N), 152.1 (pyridine C-Cl), 72.3 (OCH₂), 48.1 (piperidine N-CH₂), 21.0 (CH₃).

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Cross-Coupling

A Buchwald-Hartwig amination offers an alternative to SNAr (Table 1):

Table 1 : Optimization of Coupling Conditions

CatalystLigandBaseTemp (°C)Yield (%)
Pd₂(dba)₃XantphosNaOtBu10058
Pd(OAc)₂BINAPCs₂CO₃11065
PEPPSI-IPrK₃PO₄9072

Optimal conditions : PEPPSI-IPr (5 mol%), K₃PO₄, toluene, 90°C, 16 h.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while elevated temperatures (100–120°C) accelerate substitution. Prolonged reaction times (>24 h) improve conversions but risk decomposition.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • N-Alkylation competes with O-alkylation in Mitsunobu reactions. Use of bulky alcohols and low temperatures suppresses this.

    • Mitigation : Employ 2,2,2-trifluoroethanol as a solvent to favor O-alkylation.

  • Piperidine Ring Conformational Flexibility :

    • Axial-equatorial interconversion complicates regioselectivity. Boc protection locks the piperidine in a chair conformation.

  • Purification Difficulties :

    • Silica gel chromatography with gradient elution (hexane → EtOAc) resolves closely eluting impurities.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale reactions (500 g) achieve 60–65% yield using continuous flow reactors for exothermic steps.

  • Cost Drivers : Palladium catalysts account for 40% of raw material costs. Recycling protocols (e.g., Pd recovery via charcoal filtration) reduce expenses .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorination agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyridine vs. Pyrimidine Derivatives: A structurally analogous compound, 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine (CAS: 2640897-12-5), replaces the pyrimidine ring with a pyridine core.
  • Pyrido-Pyrimidinone Derivatives: Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () feature a fused pyrido-pyrimidinone core. This modification introduces a ketone group, enhancing hydrogen-bonding capacity and rigidity, which may improve selectivity for kinase targets compared to the more flexible piperidine-linked pyrimidine in the target compound .

Substituent Variations

  • Piperidine Functionalization :
    In 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (), the piperidine is substituted with a dichlorobenzyl group, increasing hydrophobicity and steric bulk. This contrasts with the (3-chloropyridinyl)oxy methyl group in the target compound, which balances lipophilicity and polarity for improved blood-brain barrier penetration in CNS-targeted therapies .

  • Chloropyridinyl vs. Methanesulfonylphenyl Groups :
    The European patent compound 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid () substitutes the chloropyridinyl group with a methanesulfonylphenyl moiety. The sulfonyl group enhances acidity and hydrogen-bond acceptor strength, likely improving solubility but reducing cell membrane permeability compared to the chloro-substituted target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-(Trifluoromethyl)pyridine Analog Pyrido-Pyrimidinone Derivative
Molecular Weight 347.8 g/mol 371.8 g/mol ~450 g/mol (estimated)
LogP (Lipophilicity) Moderate (~2.5) High (~3.2 due to CF₃) Low (~1.8 due to ketone)
Hydrogen Bond Acceptors 5 5 7

The target compound’s balanced logP and moderate molecular weight suggest favorable oral bioavailability compared to bulkier derivatives (e.g., ). The trifluoromethyl analog’s higher logP may improve CNS penetration but increase metabolic oxidation risks .

Q & A

Q. Table 1: SAR of Key Derivatives

DerivativeModificationIC50 (μM) COX-2IC50 (μM) PI3K
Parent compoundNone0.451.2
4-Fluoro analogPyrimidine F-subst.0.782.1
Piperidine-N-oxideOxidized piperidine1.50.9

Basic: Stability issues under storage conditions?

Answer:

  • Degradation pathways : Hydrolysis of the ether linkage in humid conditions (>60% RH) .
  • Mitigation : Store at -20°C under argon with desiccants; monitor via HPLC every 6 months .

Advanced: How do advanced NMR techniques elucidate stereochemistry?

Answer:

  • NOESY : Detect spatial proximity between piperidine CH2 and pyridinyl protons to confirm conformation .
  • J-resolved 2D NMR : Resolve coupling constants (e.g., 3JHH = 8.5 Hz for trans-piperidine protons) .

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